molecular formula C20H21F3N2O4 B11475433 ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate

ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate

Cat. No.: B11475433
M. Wt: 410.4 g/mol
InChI Key: UCUKRDGEDXQEHZ-UHFFFAOYSA-N
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Description

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzyloxycarbonyl group, and a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate typically involves multiple steps, including the protection of amino groups, introduction of trifluoromethyl groups, and coupling reactionsThe final step often involves coupling the protected amino acid derivative with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the nitro group can produce primary amines .

Scientific Research Applications

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]alaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-methylanilino)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C20H21F3N2O4/c1-3-28-17(26)19(20(21,22)23,24-16-11-9-14(2)10-12-16)25-18(27)29-13-15-7-5-4-6-8-15/h4-12,24H,3,13H2,1-2H3,(H,25,27)

InChI Key

UCUKRDGEDXQEHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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